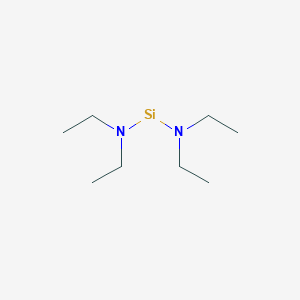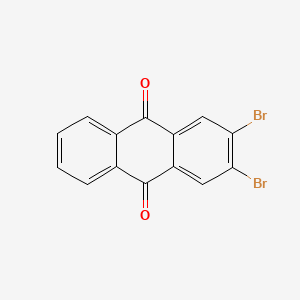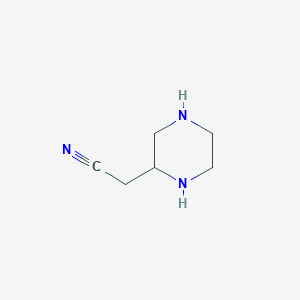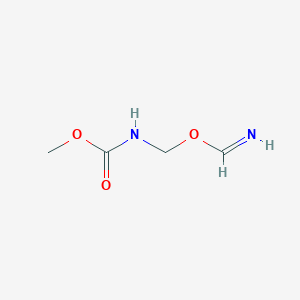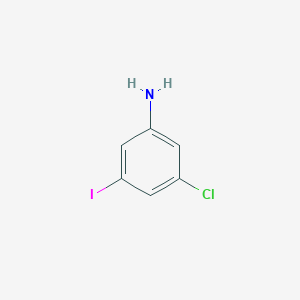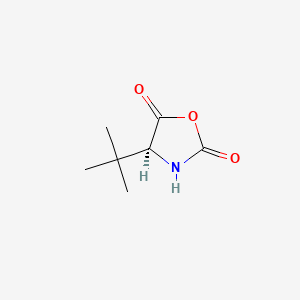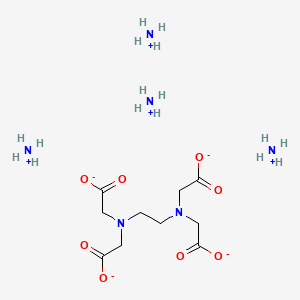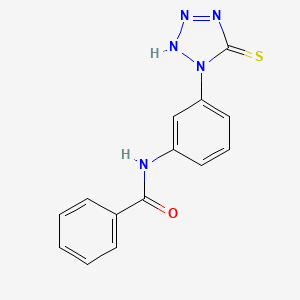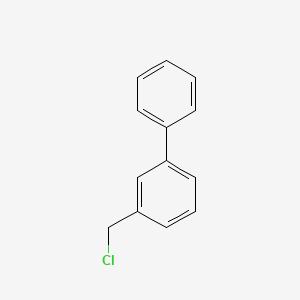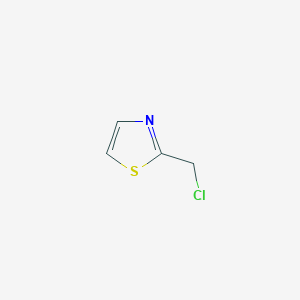
2-(Chloromethyl)thiazole
Vue d'ensemble
Description
2-(Chloromethyl)thiazole is a chemical compound with the molecular formula C4H4ClNS . It has an average mass of 133.599 Da and a monoisotopic mass of 132.975296 Da . It is used as an intermediate in the preparation of compounds having pesticidal action .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)thiazole involves reacting a compound of a specific formula with a chlorinating agent . Another method involves reacting allyl isothiocyanate with about 2 to 20 times its molar amount of chlorine at a temperature from above 0° to 150° C . A third method involves electrolytic chlorination of 1-isothiocyano-2-chloro-2-propylene at room temperature .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
2-(Chloromethyl)thiazole is used for bisphosphonates preparation and structure-related bone antiresorptive properties . It is also used for the preparation and substitution reaction of triphenylphosphine .Physical And Chemical Properties Analysis
2-(Chloromethyl)thiazole has a boiling point of 182℃, a density of 1.338, and a flash point of 64℃ . It should be stored in a well-ventilated place and in a tightly closed container .Applications De Recherche Scientifique
1. Metabolism Studies
2-(Chloromethyl)thiazole has been studied for its metabolism in different biological systems. For instance, Bakke et al. (1981) explored its metabolism in germfree and conventional rats, observing that it was not metabolized to its analogues in germfree rats as it was in conventional rats. This study contributes to understanding the metabolic pathways and potential biological effects of 2-(Chloromethyl)thiazole in different biological environments (Bakke et al., 1981).
2. Chemical and Physical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)thiazole derivatives have been extensively reviewed. Huang Jin-yan (2010) discussed these properties along with purification techniques, application areas, and market prospects, providing a comprehensive overview of the compound's utility in various fields (Huang Jin-yan, 2010).
3. Synthesis and Structural Analysis
Research on the synthesis and molecular structure of various 2-(Chloromethyl)thiazole derivatives has been a significant area of focus. Liu et al. (2008) synthesized a particular compound using 2-(Chloromethyl)thiazole and analyzed its crystal structure, contributing to the understanding of its chemical behavior and potential applications in various fields (Liu et al., 2008).
4. Potential Antitumor and Antifilarial Agents
2-(Chloromethyl)thiazole derivatives have been evaluated for their potential as antitumor and antifilarial agents. Kumar et al. (1993) explored such derivatives for their ability to inhibit leukemia cell proliferation, identifying specific compounds that demonstrated significant in vivo antifilarial activity (Kumar et al., 1993).
5. Applications in Medicinal Chemistry
Thiazole derivatives, including those of 2-(Chloromethyl)thiazole, play a vital role in medicinal chemistry. Chhabria et al. (2016) highlighted the importance of these compounds in various therapeutic areas, such as antimicrobial, antiretroviral, and antifungal applications (Chhabria et al., 2016).
6. Exploration in Agricultural Chemistry
Some studies have also focused on the potential use of 2-(Chloromethyl)thiazole derivatives in agriculture. Xiao-Bao Chen et al. (2007) synthesized phosphonate derivatives containing 1,2,3-triazole and thiazole rings, using 2-(Chloromethyl)thiazole as the starting material, and evaluated them for herbicidal and fungicidal activities (Xiao-Bao Chen et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKAIBZKYHXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555742 | |
| Record name | 2-(Chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)thiazole | |
CAS RN |
3364-78-1 | |
| Record name | 2-(Chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



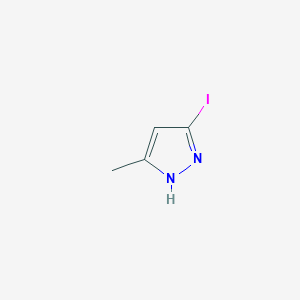
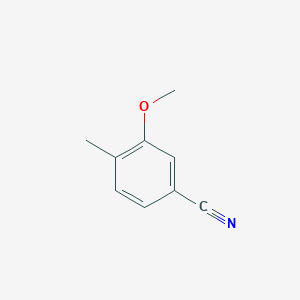
![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)
